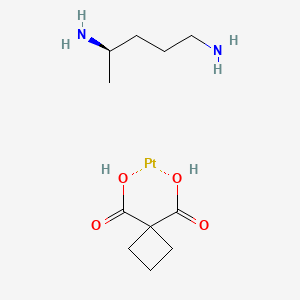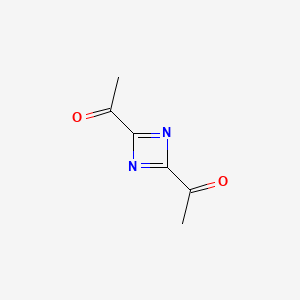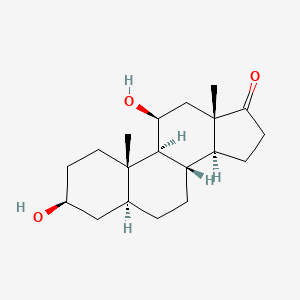
cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum is a complex compound that combines cyclobutane-1,1-dicarboxylic acid, (4R)-pentane-1,4-diamine, and platinum
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutane-1,1-dicarboxylic acid can be synthesized through the photodimerization of trans-cinnamic acid . The process involves capturing a metastable crystalline solid of trans-cinnamic acid and subjecting it to photodimerization. This method is scalable and provides a foundation for further investigation of the compound’s properties and applications.
Industrial Production Methods
The industrial production of cyclobutane-1,1-dicarboxylic acid involves the use of lithium carbonate to synthesize lithium coordination polymers . This method is efficient and allows for the large-scale production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutane-1,1-dicarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in coordination reactions with metals to form metal-organic frameworks (MOFs) .
Common Reagents and Conditions
Common reagents used in the reactions of cyclobutane-1,1-dicarboxylic acid include lithium carbonate and lanthanide metals . The reactions typically occur under solvothermal conditions, which involve heating the reactants in a solvent at elevated temperatures.
Major Products Formed
The major products formed from the reactions of cyclobutane-1,1-dicarboxylic acid include lithium coordination polymers and lanthanide-based metal-organic frameworks . These products have various applications in materials science and chemical sensing.
Aplicaciones Científicas De Investigación
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum has several scientific research applications:
Chemistry: It is used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method. These frameworks have applications in chemical sensing and catalysis.
Biology: The compound can be used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport.
Mecanismo De Acción
The mechanism of action of cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum involves its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. In the case of carboplatin, the platinum center forms covalent bonds with DNA, leading to the inhibition of DNA replication and cell division, ultimately causing cell death .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: A similar compound that shares the cyclobutane ring structure and carboxylic acid functional groups.
Cisplatin: Another platinum-based chemotherapy drug that forms coordination complexes with DNA, similar to carboplatin.
Uniqueness
Cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum is unique due to its combination of cyclobutane-1,1-dicarboxylic acid and (4R)-pentane-1,4-diamine with a platinum center. This combination allows for the formation of stable coordination complexes with various metal ions, making it valuable in both scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H22N2O4Pt |
|---|---|
Peso molecular |
441.39 g/mol |
Nombre IUPAC |
cyclobutane-1,1-dicarboxylic acid;(4R)-pentane-1,4-diamine;platinum |
InChI |
InChI=1S/C6H8O4.C5H14N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;1-5(7)3-2-4-6;/h1-3H2,(H,7,8)(H,9,10);5H,2-4,6-7H2,1H3;/t;5-;/m.1./s1 |
Clave InChI |
GJQIHHBFCTYNHR-UTYJZAQGSA-N |
SMILES isomérico |
C[C@H](CCCN)N.C1CC(C1)(C(=O)O)C(=O)O.[Pt] |
SMILES canónico |
CC(CCCN)N.C1CC(C1)(C(=O)O)C(=O)O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















